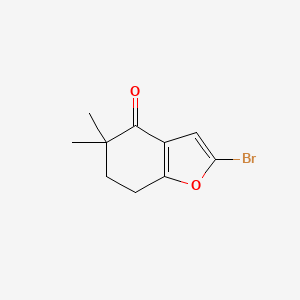

2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Chemical Properties

Synthesis of Benzofurans

2-Bromo-5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is a type of benzofuran. Benzofurans can be synthesized using various methods. For example, 2,3-disubstituted benzofurans were synthesized from acrolein dimer and 1,3-dicarbonyl compounds using N-bromosuccinimide as an oxidizing agent (Huang et al., 2019).

Crystal Structure Analysis

Detailed analysis of the crystal structure of similar compounds, such as 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, has been conducted. This compound showed a slight rotation of the bromophenyl ring out of the benzofuran plane (Choi et al., 2007).

Optimization of Synthesis Processes

Research has been conducted to optimize the synthesis of benzo[b]furan-3-carboxylates, which are closely related to this compound. These optimizations are based on reactions of alkyl 3-bromo-3-nitroacrylates with cyclic CH-acids such as cyclohexane-1,3-dione and 5,5-dimethylcyclohexane-1,3-dione (Pelipko et al., 2021).

Biological and Pharmaceutical Research

Biological Activities

New benzofuran analogues have been synthesized from 5-bromosalicylaldehyde, demonstrating potential for antimicrobial and pharmacological activities. This points towards the broader biological significance of compounds like this compound (Parameshwarappa et al., 2008).

Synthetic Studies in Terpenoid Compounds

Benzofurans have been utilized in the synthesis of terpenoid compounds, such as in the total synthesis of pyroangolensolide (Tokoroyama et al., 1988).

Chemical Transformations and Reactions

Chemical Transformations

Various chemical transformations of benzofuran derivatives have been studied, such as the synthesis of 4-oxo-tetrahydroindol derivatives using chemical and microbial biotransformation methods. These methods provide insights into the potential chemical transformations of this compound (Caliskan et al., 2020).

Domino Processes in Synthesis

The CuI-catalyzed domino process to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters is another example of a reaction that could potentially involve compounds like this compound (Lu et al., 2007).

Properties

IUPAC Name |

2-bromo-5,5-dimethyl-6,7-dihydro-1-benzofuran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-10(2)4-3-7-6(9(10)12)5-8(11)13-7/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGMPIAHCWBUBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1=O)C=C(O2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-3-(2-fluorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2504531.png)

![7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2504532.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2504539.png)

![2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2504544.png)